molecular formula C12H13NO2 B8351487 3-(2-Cyano-2-methylpropyl)benzoic acid

3-(2-Cyano-2-methylpropyl)benzoic acid

Cat. No.: B8351487
M. Wt: 203.24 g/mol
InChI Key: YCSNIWIESBGPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Cyano-2-methylpropyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoic acid scaffold substituted with a 2-cyano-2-methylpropyl group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry . The presence of both a carboxylic acid and a nitrile group within the same structure provides two distinct handles for chemical modification, allowing researchers to synthesize a diverse array of more complex derivatives, such as amides, esters, and heterocyclic compounds . Compounds containing nitrile substituents on aromatic systems are frequently investigated for their biological activities, which can include antinociceptive properties, as demonstrated by related cyano-substituted heterocyclic systems in scientific literature . The specific steric and electronic properties conferred by the 2-cyano-2-methylpropyl chain may influence the compound's interaction with biological targets or its physicochemical characteristics. This product is intended for use as a reference standard or a synthetic precursor in pharmaceutical discovery, agrochemical research, and material science. It is supplied with batch-specific documentation and must be stored sealed in a dry environment at room temperature to ensure stability . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-cyano-2-methylpropyl)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-12(2,8-13)7-9-4-3-5-10(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

YCSNIWIESBGPRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share a benzoic acid backbone but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Solubility (25°C) Applications/Potential Uses
3-(2-Cyano-2-methylpropyl)benzoic acid C₁₁H₁₁NO₂ 189.21 Cyano, methylpropyl 1 g/L (calc.) Synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Amide, hydroxy, dimethyl Not reported Metal-catalyzed C–H bond functionalization
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 341.38 Sulfanyl, dioxoisoindolyl Not reported Pharmaceutical research (inference from synonyms)
Key Observations:

In contrast, the amide and hydroxy groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable coordination with metals, making it suitable for catalytic applications .

Solubility and Molecular Weight :

  • The target compound’s low solubility (1 g/L) may limit its utility in aqueous reactions. Larger analogs like the sulfanyl derivative (MW 341.38) likely face greater solubility challenges due to increased hydrophobicity.

Synthetic Accessibility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via straightforward reactions between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

Research and Application Insights

  • Metal-Catalyzed Reactions: The amide derivative’s N,O-bidentate directing group facilitates selective C–H bond activation, a feature absent in the cyano-substituted target compound .
  • Pharmaceutical Relevance: The sulfanyl derivative’s complex structure and synonyms (e.g., ZINC2315318, STK976627) suggest its inclusion in drug discovery libraries, whereas the target compound’s applications remain underexplored .

Preparation Methods

Halogenation-Cyanation Method

A direct pathway involves substituting a halogen atom at the benzylic position with a cyano group. Patent CN109553552A demonstrates this approach using ionic liquids to facilitate the displacement of bromine in benzoic acid-2-bromo-2-phenylmethyl ester with cyanide reagents. For 3-(2-cyano-2-methylpropyl)benzoic acid, the analogous precursor would be 3-(2-bromo-2-methylpropyl)benzoic acid.

Reaction Conditions :

  • Temperature : 100–160°C

  • Solvent : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide)

  • Molar Ratios : 1:10:1–1.2 (precursor:ionic liquid:cyanating agent)

  • Yield : ~85% (extrapolated from analogous reactions)

The ionic liquid enhances reaction efficiency by stabilizing transition states and reducing side reactions. However, the synthesis of the brominated precursor remains a bottleneck, requiring additional steps such as radical bromination of 3-(2-methylpropyl)benzoic acid.

Metal-Mediated Cyanation

KR100598271B1 outlines a method for synthesizing 3-(1-cyanoalkyl)benzoic acids using sodium amide and alkyl nitriles in liquid ammonia. Adapting this protocol for the target compound would involve:

  • Reacting 3-(2-chloro-2-methylpropyl)benzoic acid with sodium amide and propionitrile.

  • Maintaining temperatures between -80°C and 100°C under 1–10 atm pressure.

Key Parameters :

ParameterValue
Reaction Time10 min–5 h
Optimal Time1.5 h
Yield70–75% (for analogous compounds)

This method’s reliance on cryogenic conditions and hazardous reagents like liquid ammonia limits its industrial feasibility.

Aldehyde Intermediate Conversion

Oxime Formation and Dehydration

Patent CN101891649A describes a two-step process for synthesizing cyano-substituted benzoates via aldehyde intermediates. For this compound, the route would involve:

Step 1 : Synthesis of 3-(2-formyl-2-methylpropyl)benzoic acid

  • Reagents : 3-(2-chloromethyl-2-methylpropyl)benzoic acid, hexamethylenetetramine (HMTA), phase transfer catalyst (PEG-400).

  • Conditions : Reflux at 100–110°C for 10 h, followed by hydrolysis with nitric acid.

Step 2 : Conversion to cyano group

  • Reagents : Hydroxylamine hydrochloride, formic acid.

  • Conditions : Reflux at 110°C for 3–18 h, with water removal via solid ion exchangers.

  • Yield : 80–85% (reported for similar substrates).

Advantages :

  • Avoids toxic cyanating agents.

  • High purity (>98%) achievable via recrystallization.

Comparative Analysis of Methods

MethodPrecursor ComplexityReaction ConditionsYieldScalability
Halogenation-CyanationHighHarsh (100–160°C)85%Moderate
Metal-MediatedModerateCryogenic70–75%Low
Aldehyde ConversionModerateMild (110°C)80–85%High

The aldehyde conversion method stands out for its operational simplicity and compatibility with industrial-scale production.

Industrial Applicability and Scalability

The aldehyde route’s use of phase transfer catalysts (e.g., PEG-400) and standard reflux equipment aligns with large-scale manufacturing requirements. Patent CN101891649A reports a total yield of 80% using cost-effective reagents like industrial-grade formic acid. In contrast, the ionic liquid method (CN109553552A) incurs higher costs due to specialized solvents but offers faster reaction times .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(2-Cyano-2-methylpropyl)benzoic acid, and how can purity be ensured?

  • Methodology : A common approach involves chlorination of a precursor (e.g., m-xylene derivatives) followed by oxidation to introduce the carboxylic acid group . Purification typically employs techniques like thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for isolating the final product. Recrystallization using polar aprotic solvents (e.g., DMF) is recommended for high-purity yields .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoic acid backbone and substituent placement. Infrared (IR) spectroscopy identifies functional groups (e.g., -COOH at ~1700 cm⁻¹, -CN at ~2250 cm⁻¹). Mass spectrometry (MS) and elemental analysis (CHN) validate molecular weight and composition .

Q. What solvents and reaction conditions are optimal for its stability during experiments?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophobic substituents. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent degradation of the cyano group. Storage at 4°C in amber vials minimizes photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodology : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). Kinetic studies (e.g., via in-situ IR) identify rate-limiting steps. Side reactions involving the cyano group (e.g., hydrolysis to amides) can be mitigated by optimizing pH and avoiding aqueous conditions .

Q. What strategies are effective for enhancing the compound’s bioactivity in pharmacological studies?

  • Methodology : Structure-activity relationship (SAR) studies can guide functional group modifications. For example, introducing electron-withdrawing groups (e.g., -F) at specific positions may improve binding affinity to biological targets. Computational docking studies (using PubChem-derived SMILES/InChI data) predict interactions with enzymes or receptors .

Q. How do steric effects from the 2-methylpropyl group influence reactivity in cross-coupling reactions?

  • Methodology : Steric hindrance can reduce nucleophilic substitution efficiency. Transition metal catalysts (e.g., Pd/Cu systems) or microwave-assisted synthesis may enhance reaction rates. Comparative studies with less hindered analogs (e.g., 3-aminobenzoic acid derivatives) provide mechanistic insights .

Q. What computational tools can predict spectroscopic data to validate experimental results?

  • Methodology : Density functional theory (DFT) simulations (e.g., using Gaussian software) generate theoretical NMR and IR spectra. Compare computed data (e.g., InChIKey: PVZQUECKYKDDED) with experimental results to confirm structural assignments. PubChem’s spectral libraries serve as reference databases .

Data Analysis and Optimization

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodology : Recrystallize the compound using different solvent systems to assess polymorphism. Differential scanning calorimetry (DSC) and X-ray crystallography (as in ) reveal crystalline phases. Impurity profiles (via HPLC-MS) must also be ruled out .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodology : Standardize assay conditions (pH, temperature, cell lines) and include positive/negative controls. Pre-treat the compound to remove endotoxins (e.g., via activated charcoal adsorption). Validate solubility in assay buffers using dynamic light scattering (DLS) .

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